4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(2-chlorophenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.
Scientific Research Applications
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone involves its interaction with biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with DNA, potentially leading to antitumor effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group and have similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also contain a chloroacetyl group and exhibit antimicrobial and anticancer activities.
Uniqueness
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and hydrazone moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
866142-95-2 |
---|---|
Molecular Formula |
C13H11Cl2N3O |
Molecular Weight |
296.15 g/mol |
IUPAC Name |
2-chloro-1-[5-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11Cl2N3O/c14-6-13(19)9-5-10(16-7-9)8-17-18-12-4-2-1-3-11(12)15/h1-5,7-8,16,18H,6H2/b17-8- |
InChI Key |
XRXQJMKAKRYOKW-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C\C2=CC(=CN2)C(=O)CCl)Cl |
SMILES |
C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.